Apparicine

描述

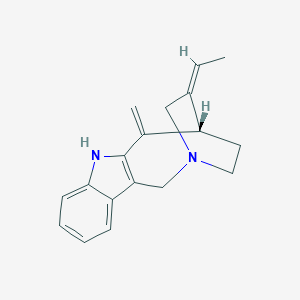

Apparicine is a monoterpenoid indole alkaloid . It is sourced from the herbs of Voacanga africana . It has been used in the treatment of fevers in some regions of Brazil .

Synthesis Analysis

The first total synthesis of this compound has been developed through a sequence that includes an indole-templated ring-closing metathesis and a vinyl halide Heck cyclization .Molecular Structure Analysis

This compound has a molecular formula of C18H20N2 and a molecular weight of 264.4 g/mol . The structure of this compound was established through methods of chemical decomposition, and the nascent field of nuclear magnetic resonance (NMR) decoupling using the 1H isotope of hydrogen .Chemical Reactions Analysis

The first total synthesis of this compound has been developed through a sequence that includes an indole-templated ring-closing metathesis and a vinyl halide Heck cyclization .Physical and Chemical Properties Analysis

This compound has a density of 0.945875, a log P of 3.404, and an acidity (pKa) of 8.37 . The physical characteristics of APIs like this compound, including solubility, stability, in vitro dissolution, and bioavailability, are of critical importance to pre-formulation as they will not only affect the choice and design of formulation, but also influence the performance of the dosage forms .科学研究应用

生物化学与结构测定

Apparicine 是一种单萜类三环吲哚生物碱 . 它是第一个被分离并确定结构的谷胺酰胺类吲哚生物碱 . 其结构是通过化学分解和核磁共振 (NMR) 解耦确定的 . 这是 NMR 解耦在确定化学结构方面的早期显著应用之一 .

生物合成

This compound 和 uleine 的生物合成途径相似 . 对夹竹桃属 pyricollum 的研究发现,this compound 是由色氨酸通过“失去 C-2 和保留 C-3”而生物合成的 . This compound 的生物合成需要改变通常的色胺侧链,并损失 C-1 .

全合成

吲哚生物碱 this compound 的第一个全合成是通过一个包含吲哚模板环闭合复分解和乙烯基卤代烃 Heck 环化的序列开发的 .

细胞毒性

在细胞培养中,this compound 对实验性淋巴细胞白血病 P388 细胞系显示出细胞毒性 .

抗病毒活性

This compound 对 3 型脊髓灰质炎病毒 (PV3) 表现出强活性 .

抗菌活性

作用机制

Target of Action

Apparicine is a monoterpenoid tricyclic indole alkaloid

Mode of Action

Like other indole alkaloids, it’s likely that this compound interacts with its targets by binding to them, thereby altering their function and leading to changes in cellular processes .

Biochemical Pathways

This compound is biosynthesized from tryptophan by "loss of C-2 and retention of C-3" . The biosynthesis of this compound requires alteration of the usual tryptamine side chain with loss of C-1 . This pathway is similar to the biosynthesis of uleine, another indole alkaloid .

Pharmacokinetics

The compound’s log p value of 3404 suggests it is lipophilic, which could influence its absorption and distribution in the body

Result of Action

In cell cultures, this compound has shown cytotoxicity against the experimental lymphocytic leukemia P388 cell line . This suggests that this compound may have potential applications in cancer treatment.

Action Environment

The action of this compound, like many other compounds, can be influenced by various environmental factors. For instance, the alkaloid content of this compound was found to be greatest in young leaves and leaves receiving greater shade, and varied with leaf age, plant age, and provenance . This suggests that the production and action of this compound can be influenced by environmental conditions.

生化分析

Biochemical Properties

Apparicine interacts with various biomolecules in biochemical reactions. Its biosynthesis from tryptophan involves "loss of C-2 and retention of C-3" . The biosynthesis of this compound requires alteration of the usual tryptamine side chain with loss of C-1 .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its structure was established through chemical decomposition and nuclear magnetic resonance (NMR) decoupling .

Metabolic Pathways

This compound is involved in metabolic pathways that require alteration of the usual tryptamine side chain with loss of C-1

属性

IUPAC Name |

(13S,14E)-14-ethylidene-12-methylidene-1,10-diazatetracyclo[11.2.2.03,11.04,9]heptadeca-3(11),4,6,8-tetraene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2/c1-3-13-10-20-9-8-14(13)12(2)18-16(11-20)15-6-4-5-7-17(15)19-18/h3-7,14,19H,2,8-11H2,1H3/b13-3-/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCVACABZTLIWCE-CRAFIKPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN2CCC1C(=C)C3=C(C2)C4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/CN2CC[C@@H]1C(=C)C3=C(C2)C4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415108 | |

| Record name | (-)-Apparicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2122-36-3 | |

| Record name | (2R,4E,5S)-4-Ethylidene-1,3,4,5,6,7-hexahydro-6-methylene-2,5-ethano-2H-azocino[4,3-b]indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2122-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Apparicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Apparicine has a molecular formula of C18H18N2 and a molecular weight of 262.35 g/mol. [, ]

A: this compound exhibits characteristic spectroscopic data including UV, IR, 1H-NMR, 13C-NMR, and mass spectrometry data. [, , , ] Conformational analysis utilizing 1H nuclear magnetic relaxation, specifically transient nuclear Overhauser enhancements, has provided valuable insights into the three-dimensional structure of this compound. []

A: this compound biosynthesis follows the general pathway of monoterpene indole alkaloids, originating from tryptamine and secologanin. Studies suggest that stemmadenine acts as a precursor, and a modified Polonovsky reaction may be involved in the formation of the characteristic bridged structure. [, , ]

A: this compound has been identified in various plant species, with Tabernaemontana divaricata being a significant source. Other sources include: * Ochrosia elliptica [] * Aspidosperma parvifolium [] * Tabernaemontana elegans [, ] * Ochrosia moorei [] * Ervatamia orientalis [] * Tabernaemontana dichotoma [] * Vallesia dichotoma [] * Ervatamia yunnanensis [] * Pagiantha cerifera []

A: Research on Tabernaemontana pachysiphon indicates that this compound content varies significantly with leaf age, leaf growth form, position in the crown, and even the soil conditions of the plant's habitat. []

A: this compound has shown promising activities in various in vitro and in silico studies, including: * Cytotoxic activity: this compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7, A-549, and HT-29. [, ] * Antibacterial activity: Virtual screening studies suggest this compound's potential as an antibacterial agent against Streptococcus pneumonia. []

A: While the exact mechanism of action remains under investigation, studies suggest that this compound might induce apoptosis (programmed cell death) in cancer cells. [] Further research is needed to fully elucidate the molecular targets and signaling pathways involved.

A: Yes, several total syntheses of this compound have been achieved, employing diverse synthetic strategies. These include: * Indole-templated ring-closing metathesis followed by a vinyl halide Heck cyclization. [, , ] * Convergent approaches utilizing an intermolecular ester enolate/nitrosoalkene conjugate addition. [, ] * Radical cyclization strategies involving 2-indolylacyl radicals. []

A: Research exploring the structure-activity relationship of this compound and its analogs is ongoing. Modifications to the core structure, including the bridged system and the indole moiety, are being investigated to understand their impact on biological activity and to potentially develop more potent and selective derivatives. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1S,3S)-3-Hydroxycyclohexyl]-5-(2-methyloctan-2-YL)phenol](/img/structure/B208285.png)

![(10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl) 2-methylprop-2-enoate](/img/structure/B208887.png)

![(3R,5R,8Z)-5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one](/img/structure/B209137.png)